chemical structure and properties of 3-(4-Chloro-3-ethylphenyl)-1-propene
chemical structure and properties of 3-(4-Chloro-3-ethylphenyl)-1-propene
An In-Depth Technical Guide to 3-(4-Chloro-3-ethylphenyl)-1-propene
Authored by: A Senior Application Scientist
Publication Date: March 7, 2026
Abstract
This technical guide provides a comprehensive scientific overview of 3-(4-Chloro-3-ethylphenyl)-1-propene, a substituted allylbenzene. While direct extensive literature on this specific molecule is sparse, this document synthesizes information from analogous compounds and foundational chemical principles to detail its chemical structure, physicochemical properties, a probable synthetic route, and expected spectral characteristics. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its potential as a chemical intermediate and outlining necessary safety protocols.
Introduction: The Significance of Substituted Allylbenzenes
Allylbenzenes are a class of organic compounds characterized by a benzene ring attached to an allyl group.[1][2] This structural motif is found in various natural products and serves as a versatile building block in organic synthesis.[1] The reactivity of both the aromatic ring and the alkene functionality allows for a wide range of chemical transformations, making them valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials.[2][3][4] The specific substitution pattern on the phenyl ring, as in 3-(4-Chloro-3-ethylphenyl)-1-propene, can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.
Chemical Identity and Structure
The chemical structure of 3-(4-Chloro-3-ethylphenyl)-1-propene consists of a benzene ring substituted at the 1, 2, and 4 positions with an allyl, ethyl, and chloro group, respectively.
Molecular Formula: C₁₁H₁₃Cl
Molecular Weight: 180.67 g/mol
IUPAC Name: 1-Allyl-4-chloro-2-ethylbenzene
Canonical SMILES: CCC1=C(C=C(C=C1)Cl)CC=C
The structural arrangement of the substituents on the benzene ring is crucial for its chemical behavior. The ethyl and chloro groups can exert electronic and steric effects on the reactivity of the aromatic ring and the allyl side chain.
Caption: Chemical structure of 3-(4-Chloro-3-ethylphenyl)-1-propene.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Appearance | Colorless to pale yellow liquid | Based on the typical appearance of allylbenzene and similar compounds.[2][3] |
| Odor | Characteristic sweet or aromatic odor | By analogy to allylbenzene and styrene.[2][5] |
| Boiling Point | > 160 °C | Higher than allylbenzene (156-157 °C) due to increased molecular weight from substituents.[3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene) | The hydrophobic nature of the substituted benzene ring and allyl group dictates its solubility.[1][2] |
| Flammability | Flammable | Aromatic hydrocarbons with alkyl side chains are generally flammable.[3][6] |
Proposed Synthesis and Characterization
A plausible and efficient method for the synthesis of 3-(4-Chloro-3-ethylphenyl)-1-propene is through a palladium-catalyzed cross-coupling reaction, a common method for forming carbon-carbon bonds.[3][7]
Synthetic Workflow: Suzuki Coupling
A Suzuki coupling reaction between a boronic acid derivative and an aryl halide is a robust choice.
Caption: Proposed Suzuki coupling reaction for the synthesis of the target compound.
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-4-chloro-2-ethylbenzene (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
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Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 3-(4-Chloro-3-ethylphenyl)-1-propene can be confirmed using standard spectroscopic techniques.
4.3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, allyl, and ethyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | m | 3H | Aromatic protons | Typical region for substituted benzene rings. |
| ~ 5.8-6.0 | m | 1H | -CH=CH₂ | Vinyl proton of the allyl group. |
| ~ 5.0-5.2 | m | 2H | -CH=CH₂ | Terminal vinyl protons of the allyl group. |
| ~ 3.3-3.5 | d | 2H | Ar-CH₂- | Benzylic protons of the allyl group. |
| ~ 2.6-2.8 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group. |
| ~ 1.1-1.3 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group. |
m = multiplet, d = doublet, q = quartet, t = triplet
4.3.2. ¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton. Predicted chemical shifts are in the standard ranges for aromatic, alkene, and alkyl carbons.
4.3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~ 3080 | C-H stretch | =C-H (alkene) | [8] |
| ~ 2850-3000 | C-H stretch | C-H (alkane) | [8] |
| ~ 1640 | C=C stretch | Alkene | [8] |
| ~ 1450-1600 | C=C stretch | Aromatic ring | |
| ~ 1000-1250 | C-Cl stretch | Aryl chloride |
4.3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak, due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the allyl group or cleavage at the benzylic position.
Reactivity and Potential Applications
The dual reactivity of the allyl and substituted phenyl groups makes 3-(4-Chloro-3-ethylphenyl)-1-propene a potentially valuable intermediate.
-
Alkene Reactions: The double bond of the allyl group can undergo various addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation).
-
Aromatic Ring Reactions: The substituted benzene ring can participate in electrophilic aromatic substitution reactions, with the positions of further substitution directed by the existing groups.
-
Cross-Coupling: The C-Cl bond can be a site for further cross-coupling reactions to introduce additional complexity.
Given its structure, this compound could be a precursor for the synthesis of novel pharmaceutical agents, where the specific substitution pattern could be tailored to optimize binding to biological targets. It may also find use in the development of new polymers or agrochemicals.[3]
Safety and Handling
While specific toxicity data for 3-(4-Chloro-3-ethylphenyl)-1-propene is not available, it should be handled with care, assuming it may have hazards similar to related compounds like styrene and other chlorinated aromatic hydrocarbons.
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[5][9] Chronic exposure to similar compounds has been linked to effects on the central nervous system.[5][9] It should be handled as a potentially hazardous substance.
-
Flammability: The compound is expected to be a flammable liquid.[6] Keep away from heat, sparks, and open flames.
-
Personal Protective Equipment (PPE): Use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
3-(4-Chloro-3-ethylphenyl)-1-propene is a substituted allylbenzene with potential as a versatile intermediate in chemical synthesis. This guide has provided a detailed overview of its structure, predicted properties, a viable synthetic route, and expected analytical data. By leveraging knowledge of analogous compounds, researchers can effectively synthesize, characterize, and utilize this molecule in various research and development applications, while adhering to appropriate safety measures.
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(Structure inferred from name)